2-{[3-(Trifluoromethyl)phenyl]amino}acetic acid is an organic compound characterized by a trifluoromethyl group attached to a phenyl ring, linked through an amino group to an acetic acid moiety. This compound has garnered interest in various fields due to its unique structural features and potential applications.
The synthesis of 2-{[3-(Trifluoromethyl)phenyl]amino}acetic acid typically involves several steps, including the formation of the trifluoromethyl-substituted aniline followed by its coupling with acetic acid derivatives.
These synthetic routes require careful control of reaction conditions such as temperature, pH, and reaction time to optimize yield and purity.
The molecular structure of 2-{[3-(Trifluoromethyl)phenyl]amino}acetic acid can be described as follows:
2-{[3-(Trifluoromethyl)phenyl]amino}acetic acid can participate in several chemical reactions:
The mechanism of action for 2-{[3-(Trifluoromethyl)phenyl]amino}acetic acid primarily revolves around its interaction with biological targets:
These mechanisms are critical for understanding its potential therapeutic applications and biological effects.
The physical and chemical properties of 2-{[3-(Trifluoromethyl)phenyl]amino}acetic acid include:
2-{[3-(Trifluoromethyl)phenyl]amino}acetic acid has several scientific applications:
2-{[3-(Trifluoromethyl)phenyl]amino}acetic acid is systematically classified as an N-aryl glycine derivative. Its IUPAC name denotes the acetic acid backbone substituted at the amino group by a 3-(trifluoromethyl)phenyl moiety. The core structure consists of a glycine residue (aminoacetic acid) linked via a nitrogen atom to a benzene ring bearing a trifluoromethyl (–CF₃) group at the meta position. This electron-withdrawing substituent significantly influences the compound’s electronic properties and steric profile [3] [8].
Molecular Formula: C₉H₈F₃NO₂Molecular Weight: 219.16 g/molCAS Registry Numbers:
Table 1: Key Structural and Physicochemical Properties
Property | Value/Description |
---|---|
Systematic IUPAC Name | 2-{[3-(Trifluoromethyl)phenyl]amino}acetic acid |
Alternative Names | N-[3-(Trifluoromethyl)phenyl]glycine; 2-[3-(Trifluoromethyl)anilino]acetic acid |
Molecular Formula | C₉H₈F₃NO₂ |
XLogP3 | -0.8 (Predicted) [7] |
Hydrogen Bond Donors | 2 (amine, carboxylic acid) |
Hydrogen Bond Acceptors | 4 (carbonyl oxygen, amine, two fluorine atoms) |
Rotatable Bonds | 3 |
This compound belongs to the class of N-aryl glycine derivatives, where the glycine scaffold is functionalized with aromatic systems to enhance bioactivity. The –CF₃ group augments lipophilicity (log P ≈ -0.8) and metabolic stability, making it a privileged motif in medicinal chemistry [2] [4]. Key design advantages include:
Examples of therapeutic applications include HIV-1 Vpu-BST-2 interaction inhibitors, where analogous glycine derivatives disrupt viral assembly [5], and indoleamine 2,3-dioxygenase (IDO) inhibitors for cancer immunotherapy [7].
Table 2: Structure-Activity Relationship (SAR) of Analogous Glycine Derivatives
Compound | Structural Variation | Reported Bioactivity |
---|---|---|
2-Amino-2-[3-(trifluoromethyl)phenyl]acetic acid | α-Amino substitution (chiral center) | IDO enzyme inhibition [7] |
2-(5-Aryl-1H-imidazol-1-yl)acetic acid | Imidazole-linked glycine | HIV-1 Vpu-BST-2 inhibition [5] |
HY-Y0966 (Glycine derivative) | Unsubstituted glycine backbone | Biochemical building block [2] |
The compound emerged from early 2000s research into trifluoromethylated amino acids, driven by the –CF₃ group’s success in FDA-approved drugs (e.g., sitagliptin and ubrogepant) [4] . Key milestones include:
Literature surveys highlight its versatility: 57% of FDA-approved –CF₃ drugs contain aromatic trifluoromethyl groups, underscoring the pharmacophore’s significance [4]. Current research focuses on optimizing delivery via amino acid transporters and enhancing target selectivity for oncology and antiviral applications [5] [7].
Table 3: Key Trifluoromethyl-Containing Drug Classes Influencing Compound Design
Drug Class | Example Compound | Therapeutic Area | Role of –CF₃ Group |
---|---|---|---|
PI3K Inhibitors | Alpelisib | Oncology | Enhances binding affinity & metabolic stability |
CGRP Receptor Antagonists | Ubrogepant | Migraine | Improves blood-brain barrier penetration |
DPP-4 Inhibitors | Sitagliptin | Type 2 Diabetes | Boosts potency and pharmacokinetics |
CAS No.: 3066-75-9
CAS No.: 13966-05-7
CAS No.:
CAS No.:
CAS No.: 155408-18-7
CAS No.: